1-(4-Iodobenzyl)piperidine chemical properties
1-(4-Iodobenzyl)piperidine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(4-Iodobenzyl)piperidine
Abstract: This technical guide provides a comprehensive overview of 1-(4-Iodobenzyl)piperidine, a key synthetic intermediate in medicinal chemistry and materials science. The document details its physicochemical properties, common synthetic methodologies, and characteristic chemical reactivity. Particular emphasis is placed on its utility as a versatile building block, enabled by the strategic placement of an aryl iodide for cross-coupling reactions and a nucleophilic piperidine moiety. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel molecular entities.
Introduction: A Scaffold of Significance
1-(4-Iodobenzyl)piperidine, with CAS Number 651022-26-3, is a bifunctional organic compound that merges two structurally significant motifs: the piperidine ring and a 4-iodobenzyl group.[1] The piperidine moiety is a saturated heterocycle prevalent in a vast number of bioactive natural products and marketed pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2] The 4-iodobenzyl component provides a robust and highly versatile handle for advanced synthetic transformations. Specifically, the carbon-iodine bond is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the late-stage introduction of molecular complexity.[3] This combination makes 1-(4-Iodobenzyl)piperidine a valuable starting material for constructing libraries of compounds in drug discovery programs.
Physicochemical and Structural Properties
The fundamental properties of 1-(4-Iodobenzyl)piperidine are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 1-[(4-iodophenyl)methyl]piperidine | PubChem[1] |
| CAS Number | 651022-26-3 | PubChem[1] |
| Molecular Formula | C₁₂H₁₆IN | PubChem[1] |
| Molecular Weight | 301.17 g/mol | PubChem[1] |
| Predicted Boiling Point | 306.9 ± 17.0 °C | ChemicalBook[4] |
| Predicted Density | 1.521 ± 0.06 g/cm³ | ChemicalBook[4] |
| Predicted pKa | 8.71 ± 0.10 (for the protonated amine) | ChemicalBook[4] |
| SMILES | C1CCN(CC1)CC2=CC=C(C=C2)I | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of 1-(4-Iodobenzyl)piperidine is most commonly achieved through two primary pathways: nucleophilic substitution or reductive amination. Reductive amination is often preferred due to its high efficiency and the ready availability of the starting materials.
Primary Synthetic Route: Reductive Amination
This pathway involves the reaction of 4-iodobenzaldehyde with piperidine to form an intermediate iminium ion, which is then reduced in situ to yield the final product. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial as it is selective for the iminium ion and tolerates a wide range of functional groups.
Caption: General workflow for the synthesis of 1-(4-Iodobenzyl)piperidine via reductive amination.
Detailed Experimental Protocol: Reductive Amination
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Reaction Setup: To a solution of 4-iodobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add piperidine (1.1 eq).
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Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding iminium ion. Acetic acid (catalytic amount) can be added to facilitate this step.
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Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any exotherm.
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Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 1-(4-Iodobenzyl)piperidine.
Chemical Reactivity and Applications
The utility of 1-(4-Iodobenzyl)piperidine as a synthetic building block stems from two key reactive sites: the aryl iodide and the tertiary amine of the piperidine ring.
The Aryl Iodide: A Gateway to Complexity
The carbon-iodine bond is the most valuable functional group for synthetic diversification. It is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[5][6]
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Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond, enabling the introduction of various aryl or vinyl groups.
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Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, creating linear structural extensions.
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Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form a new C-N bond, leading to complex diaryl or alkyl-aryl amines.
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Stille Coupling: Reaction with organostannanes, offering another robust method for C-C bond formation.[3]
This reactivity allows for the late-stage functionalization of a core scaffold, a highly desirable strategy in medicinal chemistry for rapidly generating a diverse library of analogues for structure-activity relationship (SAR) studies.
Caption: Reactivity map showing the primary reaction sites of 1-(4-Iodobenzyl)piperidine.
The Piperidine Nitrogen
The nitrogen atom within the piperidine ring is a tertiary amine, conferring basic and nucleophilic properties to the molecule. With a predicted pKa of approximately 8.71 for its conjugate acid, it readily acts as a base.[4] It can also be quaternized by reaction with alkylating agents to form quaternary ammonium salts, a strategy sometimes used to modify a drug candidate's solubility or biological profile.
Safety and Handling
1-(4-Iodobenzyl)piperidine is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory setting.
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GHS Hazard Classification: Aggregated data indicates the following primary hazards[1][4]:
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H302: Harmful if swallowed.
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H314: Causes severe skin burns and eye damage.
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H317: May cause an allergic skin reaction.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling Recommendations:
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Always handle this compound inside a certified chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.
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Avoid inhalation of dust or vapors.
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Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
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Conclusion
1-(4-Iodobenzyl)piperidine is a strategically designed synthetic intermediate of significant value to the research and development community. Its chemical architecture provides a stable, drug-like piperidine scaffold while offering a highly reactive aryl iodide handle for predictable and versatile molecular elaboration. A thorough understanding of its synthesis, reactivity, and handling requirements enables chemists to effectively and safely utilize this compound in the pursuit of novel chemical entities with potential therapeutic applications.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7537600, 1-(4-Iodobenzyl)piperidine. PubChem. Retrieved from [Link]
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Nelson, A. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl-substituted methyl pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 415852, 1-Benzyl-4-piperidylamine. PubChem. Retrieved from [Link]
-
Morrill, C., & Mani, N. S. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505–1508. Available at: [Link]
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. Available at: [Link]
-
Wikipedia contributors. (2023, December 2). 4-Benzylpiperidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Available at: [Link]
-
Wikipedia contributors. (2024, January 10). Piperidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
- 1. 1-(4-Iodobenzyl)piperidine | C12H16IN | CID 7537600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. 1-(4-IODOBENZYL)PIPERIDINE | 651022-26-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
